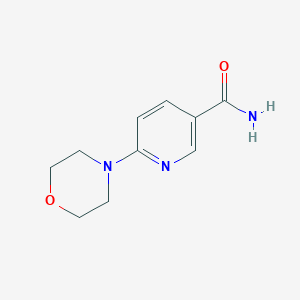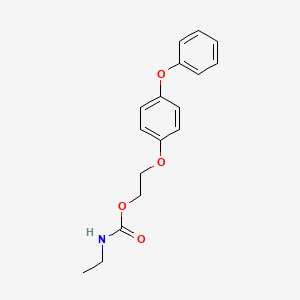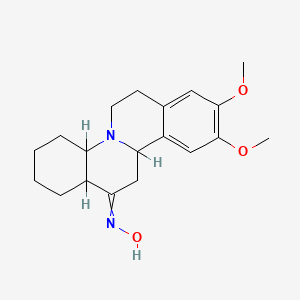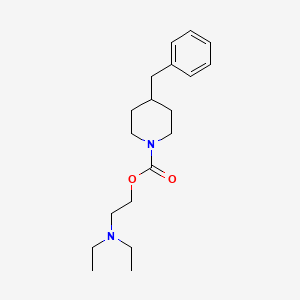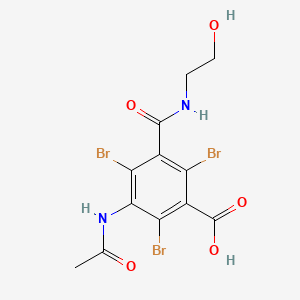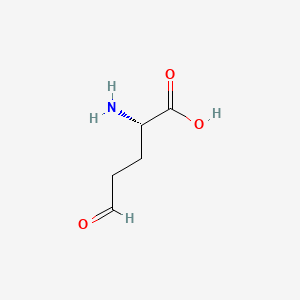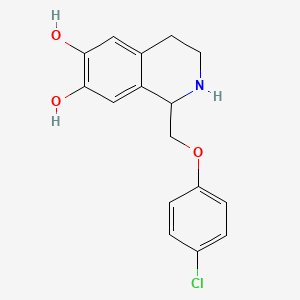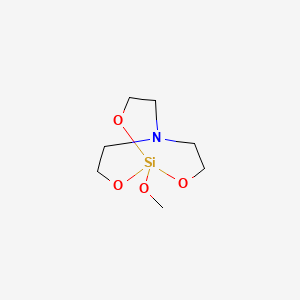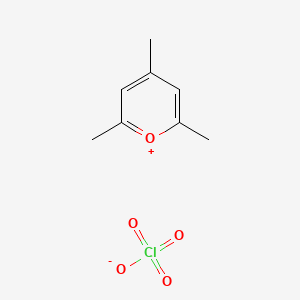
2,4,6-Trimethylpyrylium perchlorate
Descripción general
Descripción
2,4,6-Trimethylpyrylium perchlorate is a heterocyclic organic compound known for its unique chemical properties and reactivity. It is a pyrylium salt, characterized by a positively charged oxygen atom within a six-membered ring. This compound is notable for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylpyrylium perchlorate can be synthesized through several methods. One common method involves the reaction of mesityl oxide with perchloric acid in the presence of acetic anhydride. The reaction is highly exothermic and must be carefully controlled to prevent explosive hazards . Another method involves the use of 2,6-dimethylpyrone and methylmagnesium halides .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. Safety measures are paramount due to the compound’s explosive nature. The reaction conditions are optimized to ensure maximum yield and purity while minimizing risks .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Trimethylpyrylium perchlorate undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution. It reacts with nucleophiles such as sodium cyanide to form conjugated acyclic compounds . The compound can also participate in oxidation reactions, forming carbonyl derivatives .
Common Reagents and Conditions:
Nucleophilic Addition: Sodium cyanide in aqueous solution.
Oxidation: Hypobromite or other oxidizing agents.
Major Products:
Nucleophilic Addition: 5-cyano-2,4-dienone derivatives.
Oxidation: Crystalline acids such as 5-cyanosorbic acid.
Aplicaciones Científicas De Investigación
2,4,6-Trimethylpyrylium perchlorate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethylpyrylium perchlorate involves its reactivity as a pyrylium salt. The positively charged oxygen atom within the ring structure makes it highly reactive towards nucleophiles. The compound can undergo ring-opening reactions, leading to the formation of various derivatives. The molecular targets and pathways involved in its reactions depend on the specific nucleophiles and conditions used .
Comparación Con Compuestos Similares
2,4,6-Triphenylpyrylium Perchlorate: Similar in structure but with phenyl groups instead of methyl groups.
2,6-Dimethyl-4-phenylpyrylium Perchlorate: Another pyrylium salt with different substituents, leading to variations in reactivity and applications.
Uniqueness: 2,4,6-Trimethylpyrylium perchlorate is unique due to its high reactivity and versatility in forming various derivatives. Its methyl groups provide distinct steric and electronic properties compared to other pyrylium salts, making it valuable in specific synthetic applications .
Propiedades
IUPAC Name |
2,4,6-trimethylpyrylium;perchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O.ClHO4/c1-6-4-7(2)9-8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;(H,2,3,4,5)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTGLTSDLLDPOO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[O+]C(=C1)C)C.[O-]Cl(=O)(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240198 | |
| Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
940-93-2 | |
| Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrylium, 2,4,6-trimethyl-, perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(Diethylamino)phenyl]methanol](/img/structure/B1618516.png)
![2-Phenyloxazolo[4,5-c]pyridine](/img/structure/B1618519.png)

